molecular formula C25H18FN3O4 B2788994 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 877656-69-4

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No. B2788994
CAS RN: 877656-69-4
M. Wt: 443.434
InChI Key: ZXCFNVCRVJIVCM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a benzofuro[3,2-d]pyrimidin-1(2H)-yl group, a phenyl group, and a 4-fluorobenzyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a large number of atoms. The benzofuro[3,2-d]pyrimidin-1(2H)-yl group, in particular, is a fused ring system that could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the benzofuro[3,2-d]pyrimidin-1(2H)-yl group, the phenyl group, and the 4-fluorobenzyl group. These groups could participate in various chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms could affect its solubility, stability, reactivity, and other properties .

Future Directions

The future research directions for this compound could include exploring its potential applications, studying its reactivity under various conditions, and investigating its biological activity if it’s intended for use as a drug .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 3-phenylpropanoic acid to form 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide. This intermediate is then reacted with 4-fluorobenzyl bromide to form the final product, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "3-phenylpropanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-fluorobenzyl bromide", "N,N-diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2-amino-4,6-dioxypyrimidine is dissolved in DMF and cooled to 0°C. To this, DCC and 3-phenylpropanoic acid are added and the reaction mixture is stirred at room temperature for 24 hours.", "Step 2: The reaction mixture is filtered to remove the dicyclohexylurea byproduct and the filtrate is concentrated under reduced pressure. The resulting residue is dissolved in methanol and stirred at room temperature for 24 hours to obtain the intermediate, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 3: To a solution of the intermediate in DMF, DIPEA is added followed by 4-fluorobenzyl bromide. The reaction mixture is stirred at room temperature for 24 hours.", "Step 4: The reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the final product, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide." ] }

CAS RN

877656-69-4

Product Name

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide

Molecular Formula

C25H18FN3O4

Molecular Weight

443.434

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C25H18FN3O4/c26-17-12-10-16(11-13-17)14-27-21(30)15-28-22-19-8-4-5-9-20(19)33-23(22)24(31)29(25(28)32)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,27,30)

InChI Key

ZXCFNVCRVJIVCM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

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